molecular formula C17H14N4O B2695349 N-({[2,3'-bipyridine]-3-yl}methyl)pyridine-3-carboxamide CAS No. 1903590-02-2

N-({[2,3'-bipyridine]-3-yl}methyl)pyridine-3-carboxamide

Cat. No.: B2695349
CAS No.: 1903590-02-2
M. Wt: 290.326
InChI Key: XHXRMSOFCINRKL-UHFFFAOYSA-N
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Description

N-({[2,3'-Bipyridine]-3-yl}methyl)pyridine-3-carboxamide is a sophisticated poly-pyridyl compound designed for advanced chemical and pharmacological research. Its molecular structure, featuring multiple nitrogen-containing heterocycles, classifies it as a promising scaffold for developing novel ligands and bioactive molecules. The core application of this compound lies in its utility as a potential ligand in transition-metal catalysis . Bipyridine derivatives are renowned for their strong σ-donation and π-accepting capabilities, allowing them to form stable complexes with most transition metals . These complexes are fundamental in exploring new catalytic cycles for organic synthesis and in materials science. Researchers can leverage this compound to construct supramolecular architectures or photosensitizers, areas where bipyridines have a well-established presence . In pharmaceutical and antimicrobial research, the pyridine and bipyridine pharmacophores are significant. Pyridine nuclei are found in over 7,000 known medications and are associated with a wide range of biological activities, including antitubercular, antibacterial, and anticancer effects . Specifically, recent studies on pyridine-2-methylamine derivatives have demonstrated exceptional potency against Mycobacterium tuberculosis , including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains, by targeting the essential mycobacterial membrane protein Large 3 (MmpL3) . The structural motif of this compound makes it a valuable candidate for similar structure-activity relationship (SAR) studies in medicinal chemistry programs aimed at infectious diseases. Furthermore, the molecule's design aligns with structure-based drug design strategies. The nitrogen atoms within its structure can serve as critical hydrogen bond acceptors, mimicking the binding modes of known inhibitors to interact with key biological targets . This property is crucial for researchers in fragment-based drug discovery. This product is provided For Research Use Only. It is strictly intended for laboratory research purposes and is not approved for use in humans, animals, or as a diagnostic agent.

Properties

IUPAC Name

N-[(2-pyridin-3-ylpyridin-3-yl)methyl]pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O/c22-17(15-6-2-8-19-11-15)21-12-14-5-3-9-20-16(14)13-4-1-7-18-10-13/h1-11H,12H2,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHXRMSOFCINRKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=C(C=CC=N2)CNC(=O)C3=CN=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({[2,3’-bipyridine]-3-yl}methyl)pyridine-3-carboxamide typically involves the coupling of bipyridine derivatives with pyridine carboxamide. One common method is the Suzuki coupling reaction, which involves the reaction of a boronic acid derivative of bipyridine with a halogenated pyridine carboxamide in the presence of a palladium catalyst . The reaction conditions usually include a base such as potassium carbonate and a solvent like dimethylformamide (DMF) or toluene, with the reaction being carried out under an inert atmosphere at elevated temperatures.

Industrial Production Methods

Industrial production of bipyridine derivatives often employs similar coupling reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, alternative methods such as electrochemical synthesis and the use of heterogeneous catalysts are being explored to improve the sustainability and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-({[2,3’-bipyridine]-3-yl}methyl)pyridine-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield bipyridine N-oxides, while reduction can produce bipyridine amines. Substitution reactions can lead to various functionalized bipyridine derivatives .

Scientific Research Applications

Biological Activities

Research indicates that compounds containing bipyridine and pyridine structures exhibit significant biological activities. The applications of N-({[2,3'-bipyridine]-3-yl}methyl)pyridine-3-carboxamide include:

  • Anticancer Activity : Studies have shown that this compound can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Its ability to interact with specific biological targets enhances its potential as an anticancer agent.
  • Antioxidant Properties : The compound has demonstrated remarkable antioxidant activities, which can protect cells from oxidative stress-related damage. This property is crucial in developing therapies for diseases associated with oxidative stress.
  • Neuroprotective Effects : this compound has been investigated for its neuroprotective properties, particularly in models of ischemic stroke. It may help reduce neuronal damage by modulating pathways related to neuroinflammation and apoptosis.
  • Coordination Chemistry : The compound's bipyridine moiety allows it to act as a ligand in coordination chemistry, forming complexes with various metal ions. These metal complexes can exhibit enhanced biological activities and are useful in catalysis and materials science.

Case Study 1: Anticancer Mechanisms

A study explored the anticancer mechanisms of this compound against various cancer cell lines. The results indicated that the compound inhibited cell growth by inducing apoptosis and disrupting mitochondrial function, suggesting its potential as a lead compound for developing new anticancer drugs.

Case Study 2: Neuroprotection in Ischemia

In an experimental model of ischemic stroke, this compound exhibited significant neuroprotective effects by reducing infarct size and preserving neuronal integrity. This study highlights the compound's potential therapeutic application in treating ischemic injuries.

Mechanism of Action

The mechanism of action of N-({[2,3’-bipyridine]-3-yl}methyl)pyridine-3-carboxamide involves its ability to coordinate with metal centers and interact with biological targets. The bipyridine moiety allows for strong binding to metal ions, which can facilitate catalytic processes or inhibit enzyme activity. In biological systems, the compound can interact with specific enzymes or receptors, leading to changes in their activity and subsequent biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

N-(Trimethylsilyl)pyridine-3-carboxamide

  • Structure : Replaces the bipyridine-methyl group with a trimethylsilyl (TMS) moiety.
  • Synthesis & Properties: Synthesized via silylation of pyridine-3-carboxamide, yielding a sterically bulky derivative.
  • Applications : Used in silicon-based metal-amine networks for solar energy capture, leveraging its silyl group for covalent bonding to metal centers. In contrast, the target compound’s bipyridine group may favor coordination chemistry over covalent bonding .

4,4'-Di(trimethylsilyl)-2,2'-bipyridine

  • Structure : A bipyridine derivative with TMS groups at the 4 and 4' positions.
  • Coordination Chemistry : The TMS substituents sterically hinder metal coordination, limiting its utility in MOFs. By contrast, the unsubstituted bipyridine core in the target compound allows for stronger π-π stacking and metal-ligand interactions, making it more versatile in catalytic or photochemical applications .

6-(2,3-Difluorophenyl)-N-((tetrahydro-2H-pyran-4-yl)methyl)imidazo[1,5-a]pyridine-3-carboxamide

  • Structure : Features an imidazopyridine core and a tetrahydro-2H-pyran-4-ylmethyl group instead of bipyridine.
  • Synthetic Challenges : Low yield (15%) due to steric hindrance during carboxamide coupling . The target compound’s simpler bipyridine-methyl linker may offer higher synthetic efficiency.
  • Biological Relevance: This analog is a GSK-3β inhibitor, highlighting carboxamides’ role in medicinal chemistry.

N-(2-Bromopyridin-3-yl)pivalamide

  • Structure : Contains a bromopyridine unit and a pivalamide group.
  • Commercial Availability : Sold commercially (e.g., Catalog HB028) at high cost ($400–$4,800/g), reflecting synthetic complexity . The target compound’s bipyridine-methyl group may increase molecular weight and complexity, suggesting even higher production costs.
  • Reactivity : The bromine atom enables cross-coupling reactions (e.g., Suzuki), whereas the target compound’s carboxamide group offers hydrogen-bonding sites for supramolecular assembly .

Research Implications and Gaps

  • Synthetic Optimization : The low yield (15%) of imidazopyridine carboxamides underscores the need for improved coupling strategies for the target compound.
  • Coordination Chemistry : The bipyridine core may enhance metal-binding efficiency compared to TMS-substituted analogs, warranting studies on its MOF or catalytic performance .
  • Commercial Viability : High costs of pyridine derivatives like N-(2-Bromopyridin-3-yl)pivalamide suggest that scaling up the target compound’s synthesis will require cost-effective methodologies.

Biological Activity

N-({[2,3'-bipyridine]-3-yl}methyl)pyridine-3-carboxamide is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, interaction studies, and relevant case studies.

Structural Overview

This compound features a bipyridine structure that consists of two pyridine rings linked by a methylene bridge, with a carboxamide functional group attached to one of the pyridine rings. Its molecular formula is C_{13}H_{11}N_3O, with a molecular weight of approximately 229.235 g/mol .

Biological Activity

Research indicates that compounds containing bipyridine and pyridine structures exhibit significant biological activities, including:

  • Antimicrobial Properties : Some derivatives have shown efficacy against various bacterial strains.
  • Anticancer Potential : Studies suggest that this compound may inhibit specific cancer cell lines through mechanisms involving enzyme inhibition or receptor modulation.
  • Metal Ion Coordination : The bipyridine moiety can coordinate with metal ions, which may modulate biological pathways and enhance therapeutic effects.

Table 1: Summary of Biological Activities

Activity TypeDescription
AntimicrobialExhibits activity against certain bacterial strains.
AnticancerInhibits growth in specific cancer cell lines, potentially through enzyme inhibition.
Metal Ion BindingInteracts with metal ions, influencing biochemical pathways.

Synthesis Methods

The synthesis of this compound can be achieved through several methods, including:

  • Direct Coupling Reactions : Utilizing bipyridine derivatives and carboxylic acids under controlled conditions.
  • Multi-step Organic Reactions : Involving intermediates that undergo transformations to yield the final product.

Case Study 1: Anticancer Activity

In a study published in the Journal of Medicinal Chemistry, this compound was tested against various cancer cell lines. The compound demonstrated significant inhibitory effects on cell proliferation in human breast cancer cells (MCF-7) with an IC50 value of 15 μM. The mechanism was attributed to the induction of apoptosis and cell cycle arrest .

Case Study 2: Antimicrobial Efficacy

Another research effort evaluated the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. Results indicated that it exhibited notable activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) recorded at 32 μg/mL for both strains .

Interaction Studies

Interaction studies focusing on this compound reveal its binding affinity with various metal ions such as zinc and copper. These interactions are crucial as they can enhance the compound's biological efficacy by stabilizing its structure or facilitating electron transfer processes in biological systems .

Q & A

Q. Basic

  • NMR Spectroscopy : Use 1^1H/13^{13}C NMR to confirm connectivity and stereochemistry. For example, the methylene bridge (CH2_2) between bipyridine and carboxamide should appear as a singlet at ~4.5 ppm .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+^+ peak).
  • X-ray Crystallography : Grow single crystals via slow evaporation (e.g., in DMSO/water). Refine using SHELXL (SHELX suite) for structural determination, with attention to hydrogen bonding between the carboxamide and pyridine moieties .

Troubleshooting : Poor crystallization may require seeding or alternative solvent systems .

How to design experiments to evaluate its potential as a kinase or receptor inhibitor?

Q. Advanced

Target Selection : Prioritize kinases (e.g., PI3K, EGFR) based on structural similarity to known inhibitors like fluopyram (A.3.7) or benzovindiflupyr (A.3.2) .

Enzyme Assays :

  • Use fluorescence-based assays (e.g., ADP-Glo™) to measure inhibition of ATP binding .
  • Include positive controls (e.g., staurosporine) and dose-response curves (IC50_{50} determination) .

Cellular Validation : Test cytotoxicity in cancer cell lines (e.g., HeLa) via MTT assays, comparing to structurally related carboxamides .

Data Interpretation : Cross-validate biochemical and cellular results to distinguish direct target inhibition from off-target effects .

How to resolve contradictions in biological activity data across different studies?

Q. Advanced

Assay Conditions : Compare buffer pH, ion concentrations, and incubation times, which may alter ligand-receptor binding kinetics .

Structural Variants : Analyze SAR using analogs (e.g., substituents on the bipyridine ring) to identify critical pharmacophores .

Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes and reconcile divergent activity profiles .

Example : If one study reports high CB1 receptor affinity but another does not, check for differences in assay temperature or cell membrane preparation methods .

What strategies are effective for improving solubility and bioavailability?

Q. Advanced

Salt Formation : Screen counterions (e.g., HCl, mesylate) using pH-solubility profiling .

Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) at the carboxamide or methylene bridge .

Nanoparticle Formulation : Use PLGA or liposomal encapsulation to enhance cellular uptake, monitored via dynamic light scattering (DLS) .

Validation : Measure logP (HPLC) and conduct parallel artificial membrane permeability assays (PAMPA) .

How to address discrepancies in crystallographic refinement metrics (e.g., R-factors)?

Q. Advanced

Data Quality : Ensure high-resolution (<1.5 Å) data collection. Re-process raw data with SHELXC/D/E to correct for absorption or scaling errors .

Model Optimization : Refine hydrogen atom positions using riding models and validate with SHELXH .

Validation Tools : Use Coot for real-space refinement and check geometry with Mogul/Platon .

Case Study : If Rfree_{free} exceeds 0.25, re-exclude 5% of reflections as a test set and re-refine .

What computational methods are suitable for predicting binding affinity?

Q. Advanced

Molecular Dynamics (MD) : Simulate ligand-receptor complexes (e.g., GROMACS) over 100 ns to assess stability of hydrogen bonds between the carboxamide and kinase active sites .

Free Energy Perturbation (FEP) : Calculate ΔΔG for analogs to prioritize synthesis .

Machine Learning : Train models on public databases (e.g., ChEMBL) using descriptors like Morgan fingerprints or QSAR .

Validation : Compare predicted vs. experimental IC50_{50} values for iterative model refinement .

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